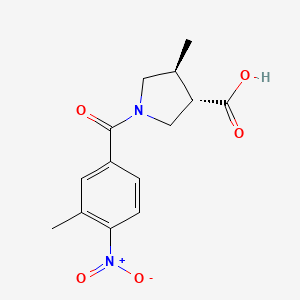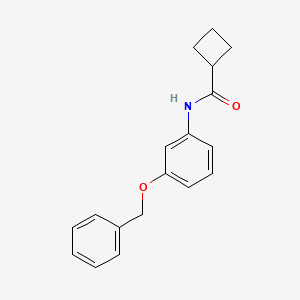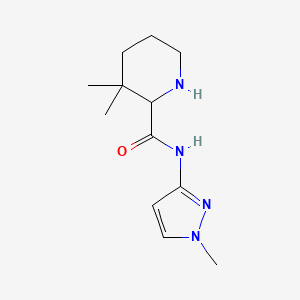
(3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.
Introduction of the Methyl and Nitro Groups: The methyl and nitro groups are introduced through selective nitration and alkylation reactions. These steps require specific reagents and conditions to ensure regioselectivity and stereoselectivity.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
(3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Alcohol Derivatives: Reduction of the carboxylic acid group yields alcohol derivatives.
Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the reagents used.
科学研究应用
(3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
(3S,4S)-4-methyl-1-(3-methylbenzoyl)pyrrolidine-3-carboxylic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
(3S,4S)-4-methyl-1-(4-nitrobenzoyl)pyrrolidine-3-carboxylic acid: Similar structure but with different positioning of the nitro group, affecting its properties.
Uniqueness
(3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both methyl and nitro groups in specific positions allows for targeted interactions and reactions that are not possible with other similar compounds.
属性
IUPAC Name |
(3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-8-5-10(3-4-12(8)16(20)21)13(17)15-6-9(2)11(7-15)14(18)19/h3-5,9,11H,6-7H2,1-2H3,(H,18,19)/t9-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYDGPHAAXQLCK-MWLCHTKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)O)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-(5-Methyl-1,3-oxazol-4-yl)phenyl]methanol](/img/structure/B6632943.png)

![3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid](/img/structure/B6632950.png)
![[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B6632979.png)
![tert-butylN-[(3-formyl-4-hydroxyphenyl)methyl]carbamate](/img/structure/B6632981.png)
![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one](/img/structure/B6632987.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B6632990.png)
![N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B6632991.png)

![N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632994.png)
![N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632999.png)

![4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine](/img/structure/B6633019.png)
![N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633021.png)
